2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyridazinone ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under reflux conditions.
Introduction of the Thiophene Moiety: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, it may serve as a probe to study enzyme interactions, given its sulfonamide group which is known to interact with various biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the sulfonamide group is particularly relevant due to its known pharmacological activities.
Industry
In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, the sulfonamide group typically inhibits enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridazinone and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a thiophene.
2,4-dimethyl-N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene.
Uniqueness
The presence of the thiophene ring in 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide imparts unique electronic properties, potentially enhancing its interactions with biological targets or its utility in material science applications compared to its phenyl or furan analogs.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMNXCXSHKVULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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